5-Methyl-2,5-diazaspiro[3.4]octane is a spirocyclic β-lactam scaffold that has garnered significant interest in scientific research, particularly in the field of neuroscience. While its complete classification remains to be fully elucidated, its structural similarity to rapastinel (formerly GLYX-13: threonine-proline-proline-threonine), a dipyrrolidine compound, suggests potential applications as a modulator of N-methyl-D-aspartate (NMDA) receptors. [] These receptors play a crucial role in synaptic plasticity, a key process underlying learning and memory. []
5-Methyl-2,5-diazaspiro[3.4]octane is classified as a spirocyclic compound featuring two nitrogen atoms in its structure. Its IUPAC name is 5-methyl-2,5-diazaspiro[3.4]octane, and it has a molecular formula of with a molecular weight of approximately 126.2 g/mol. The compound is cataloged under CAS number 1421374-01-7 and is available in various purities for research purposes .
The synthesis of 5-methyl-2,5-diazaspiro[3.4]octane can be achieved through several methods:
The molecular structure of 5-methyl-2,5-diazaspiro[3.4]octane features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. The compound can be represented by the following SMILES notation: CN1CCCC12CNC2
. This notation indicates the presence of a methyl group attached to one of the nitrogen atoms within the spiro framework . The spirocyclic nature contributes to its unique chemical reactivity and biological interactions.
5-Methyl-2,5-diazaspiro[3.4]octane participates in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 5-methyl-2,5-diazaspiro[3.4]octane primarily involves its interaction with biological targets such as enzymes and receptors. The unique spirocyclic structure allows for specific binding interactions that enhance its efficacy as an enzyme inhibitor or receptor ligand. This characteristic makes it a valuable scaffold in drug design aimed at central nervous system agents .
The physical properties of 5-methyl-2,5-diazaspiro[3.4]octane include:
Chemical properties include stability under standard laboratory conditions but may undergo significant changes when exposed to strong oxidizing or reducing agents .
5-Methyl-2,5-diazaspiro[3.4]octane has diverse applications across several fields:
The synthesis of 5-methyl-2,5-diazaspiro[3.4]octane derivatives leverages N-Boc-azetidine-3-one as a key starting material for scalable production. The established route begins with a Horner-Wadsworth-Emmons olefination of N-Boc-azetidine-3-one, yielding α,β-unsaturated ester 2 with high efficiency (>85% yield). This intermediate undergoes a [3 + 2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under lithium fluoride catalysis to generate the core 2,6-diazaspiro[3.4]octane scaffold 3 at 56% yield. Crucially, 3 is obtained in high purity without chromatographic purification, enabling multigram synthesis (≥5g scale) for downstream derivatization [1]. This pathway demonstrates the scaffold’s accessibility from commercially available precursors using conventional transformations.
Table 1: Key Synthetic Steps for 2,6-Diazaspiro[3.4]octane Core
Step | Reaction | Input | Product | Yield (%) | Scale Feasibility |
---|---|---|---|---|---|
1 | Horner-Wadsworth-Emmons olefination | N-Boc-azetidine-3-one (1) | Unsaturated ester (2) | >85 | Multigram |
2 | [3 + 2] Cycloaddition | Ester 2 | 2,6-Diazaspiro[3.4]octane 3 | 56 | Multigram (no chromatography) |
Selective functionalization of the two nitrogen atoms within the diazaspirooctane core enables precise modulation of steric and electronic properties. The secondary nitrogen (pyrrolidine ring) is typically alkylated via reductive amination or acylative routes. For example, hydrogenolytic removal of the benzyl group from intermediate 7 exposes the secondary amine, which undergoes reductive alkylation with formaldehyde to install the N-methyl group, yielding 5-methyl-2,5-diazaspiro[3.4]octane derivative 8 [1] [2]. Conversely, the tertiary nitrogen (piperazine ring) in building block 3 is acylated with 5-nitrofuroyl chloride to form antitubercular compounds. This chemoselectivity—alkylation at the pyrrolidine nitrogen and acylation at the piperazine nitrogen—is pivotal for generating diverse pharmacophores while retaining the spirocyclic conformation [1] [5].
Table 2: Nitrogen Functionalization Strategies
Target Nitrogen | Reaction Type | Reagents/Conditions | Key Product | Application |
---|---|---|---|---|
Pyrrolidine N (Secondary) | Reductive alkylation | H₂/Pd-C, then HCHO/NaBH₃CN | 8 (R=CH₃) | Lipophilicity reduction |
Piperazine N (Tertiary) | Acylation | 5-Nitrofuroyl chloride/Base | 5a–c, 12–13 | Antitubercular leads |
Pyrrolidine N (Secondary) | Mesylation | MsCl/Base | 16, 17 | Bioactivity optimization |
The ester moiety in intermediate 3 serves as a versatile handle for appending diverse heterocycles critical to bioactivity. Hydrolysis with LiOH generates the carboxylic acid, which is coupled with amines to form amides (4a–d) or converted to propargylamide 9 for azole synthesis. Using Zn(OTf)₂-catalyzed hydroamination, 9 reacts with benzylamine to furnish imidazole 10 (75% yield), while cyclodehydrative aromatization without amine yields oxazole 11 [1]. Alternatively, hydrazide 14 (from hydrazinolysis) reacts with amidines (e.g., acetamidine) under thermal conditions (170°C) to form 1,2,4-triazoles 19–20. Similarly, carboxylic acid 25 couples with amidoximes followed by TBAF-mediated cyclization to afford 1,2,4-oxadiazoles 23 and 26. These transformations demonstrate the scaffold’s adaptability for generating structurally diverse libraries targeting specific biological pathways.
Table 3: Ester Conversion to Bioactive Heterocycles
Ester Derivative | Heterocycle Formed | Key Reagents/Conditions | Product (Yield %)* |
---|---|---|---|
Propargylamide 9 | Imidazole | Zn(OTf)₂, BnNH₂, 80°C | 10 (75%) |
Propargylamide 9 | Oxazole | Zn(OTf)₂, Toluene, reflux | 11 (65%) |
Hydrazide 14 | 1,2,4-Triazole | Acetamidine, 170°C | 19 (70%) |
Acid 25 | 1,2,4-Oxadiazole | Cyclopropanecarboxamidoxime, TBAF | 26 (68%) |
Yields approximated from described syntheses [1].
Hydrogenolysis is the primary method for N-debenzylation of diazaspirooctane intermediates. Catalytic hydrogenation (H₂, 10% Pd/C) of 3 or 10 cleaves the benzyl group to yield secondary amine 7, which is subsequently functionalized via reductive alkylation. Treatment with aldehydes (e.g., formaldehyde) and reducing agents (NaBH₃CN or NaBH₄) installs alkyl chains, exemplified by the synthesis of N-methyl derivative 8 [1]. This two-step strategy—deprotection followed by alkylation—enables the installation of diverse substituents (e.g., methyl, cyclopropyl, hydroxyalkyl) at the pyrrolidine nitrogen. The approach is compatible with sensitive functionalities like azoles and nitrofurans, allowing late-stage diversification critical for structure-activity relationship (SAR) studies.
Crystalline salt forms enhance the solubility and stability of 5-methyl-2,5-diazaspiro[3.4]octane derivatives for pharmacological evaluation. The dihydrochloride salt of 5-methyl-2,5-diazaspiro[3.4]octane (CAS: 1421372-18-0) is characterized by a molecular formula of C₇H₁₆Cl₂N₂ (MW: 199.12 g/mol) and a purity of ≥95% [2]. Its canonical SMILES (CN1CCCC21CNC2.Cl.Cl) and InChIKey (PQYDVGREOGKEKD-UHFFFAOYSA-N) confirm protonation at both nitrogen atoms. Hazard statements (H302, H315, H319, H335) classify it as a harmful solid requiring handling precautions (P264, P280 gloves) [2] [7]. While biological data for this specific salt is limited in the search results, its physicochemical profile aligns with salts of analogous spirocyclic diamines used in drug development.
Table 4: Properties of 5-Methyl-2,5-diazaspiro[3.4]octane Dihydrochloride
Property | Value/Specification |
---|---|
CAS Number | 1421372-18-0 |
Molecular Formula | C₇H₁₆Cl₂N₂ |
Molecular Weight | 199.12 g/mol |
Purity | ≥95% |
Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Handling Precautions | Use in well-ventilated areas; wear gloves and eye protection |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7